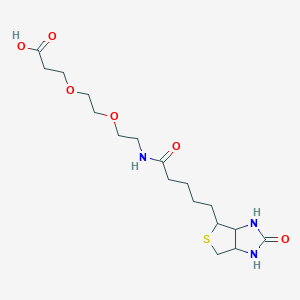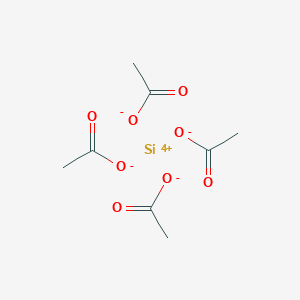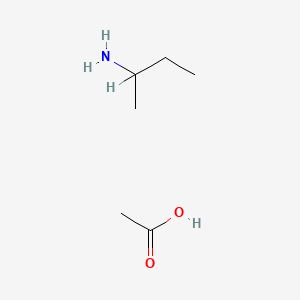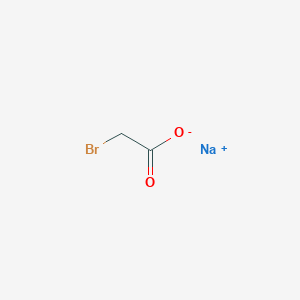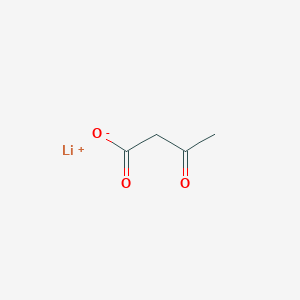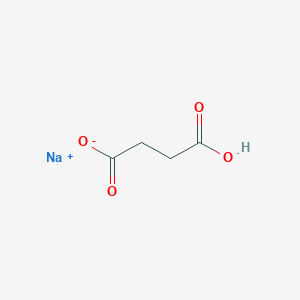
2-hydroxybenzoate;tetrabutylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium Salicylate can be synthesized through the reaction of tetrabutylammonium hydroxide with salicylic acid. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the quaternary ammonium salt.
Industrial Production Methods
In industrial settings, the production of Tetrabutylammonium Salicylate involves the large-scale reaction of tetrabutylammonium hydroxide with salicylic acid under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium Salicylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: It can participate in substitution reactions where the salicylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Scientific Research Applications
Tetrabutylammonium Salicylate is widely used in scientific research, particularly in the field of proteomics. Its applications include:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in the study of biological systems and processes.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which Tetrabutylammonium Salicylate exerts its effects involves its interaction with biological molecules. It can bind to proteins and other macromolecules, affecting their structure and function. The specific molecular targets and pathways involved depend on the context of its use in research and applications.
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium Bromide
- Tetrabutylammonium Chloride
- Tetrabutylammonium Iodide
Uniqueness
Tetrabutylammonium Salicylate is unique due to its salicylate group, which imparts specific chemical properties and reactivity. This makes it particularly useful in proteomics research compared to other tetrabutylammonium salts.
Properties
IUPAC Name |
2-hydroxybenzoate;tetrabutylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H6O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-4-2-1-3-5(6)7(9)10/h5-16H2,1-4H3;1-4,8H,(H,9,10)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRWGKGPUFESNE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C(=C1)C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C(=C1)C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione](/img/structure/B7948662.png)
![methyl 2-ethoxy-3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B7948663.png)

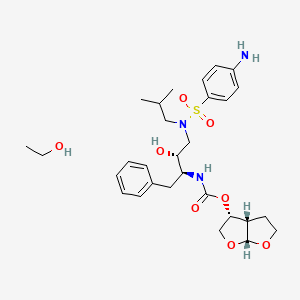
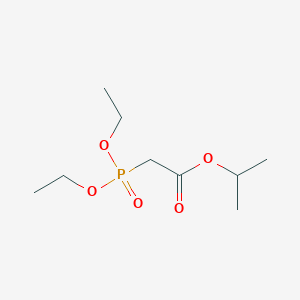
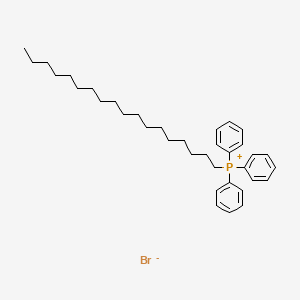

![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-1H-indazole-3-carboxylic acid methyl ester](/img/structure/B7948705.png)
